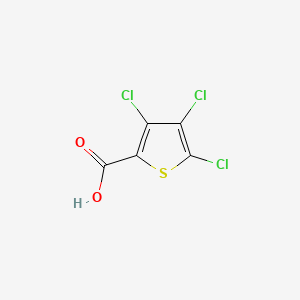

3,4,5-trichlorothiophene-2-carboxylic Acid

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of halogenated thiophene chemistry and the industrial production of chlorinated aromatic compounds. The compound's origins can be traced to research conducted in the mid-20th century, when scientists were exploring systematic halogenation patterns of heterocyclic systems for agricultural and pharmaceutical applications. The development of this specific trichlorinated thiophene derivative emerged from investigations into the synthesis of 2,4,5-trichlorophenol and related compounds, which were being manufactured for herbicide production, particularly for the synthesis of 2,4,5-trichlorophenoxyacetic acid.

The systematic study of chlorinated thiophenes gained momentum during the 1960s and 1970s, when researchers recognized the potential of these compounds as versatile synthetic intermediates. The first reliable synthetic routes to this compound were established through the development of controlled chlorination procedures applied to thiophene-2-carboxylic acid derivatives. These early synthetic approaches involved vapor-phase chlorination methods, which allowed for the selective introduction of multiple chlorine atoms onto the thiophene ring system while preserving the carboxylic acid functionality.

A significant breakthrough in the compound's accessibility came with the development of alternative synthetic routes starting from tetrachlorothiophene. Researchers discovered that tetrachlorothiophene could be selectively metallated using either Grignard reagents with 1,2-dibromoethane as an activator or through lithiation with n-butyllithium in methyl tert-butyl ether solvent. This metallation was followed by carbonation with carbon dioxide to introduce the carboxylic acid group, providing a more efficient route to the desired trichlorinated product. The method demonstrated yields of up to 87% and could be implemented on a laboratory scale with excellent reproducibility.

The compound gained particular prominence in the 1980s and 1990s as pharmaceutical companies began exploring halogenated heterocycles for drug development. The unique electronic properties imparted by the three chlorine substituents, combined with the synthetic versatility of the carboxylic acid group, made this compound an attractive building block for medicinal chemists. This period saw the development of numerous synthetic methodologies that utilized this compound as a key intermediate, establishing its importance in the synthetic organic chemistry toolkit.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of electronic and steric properties that arise from the strategic placement of three chlorine atoms on the thiophene ring. The compound serves as an exceptional example of how systematic halogenation can modulate the reactivity and properties of heterocyclic systems, making it a valuable model compound for understanding structure-activity relationships in halogenated aromatics. The electron-withdrawing nature of the chlorine substituents significantly alters the electron density distribution within the thiophene ring, creating distinct reactivity patterns that differ markedly from those observed in unsubstituted or monohalogenated thiophenes.

In contemporary pharmaceutical research, this compound has demonstrated exceptional utility in the synthesis of bioactive heterocyclic carboxamide derivatives. Recent studies have shown that compounds derived from this trichlorinated thiophene exhibit potent anti-norovirus activity, with structure-activity relationship investigations revealing that the specific halogenation pattern is crucial for biological activity. Research conducted on heterocyclic carboxamide derivatives has identified compounds containing the 3,4,5-trichlorothiophene motif as highly effective antiviral agents, with some derivatives showing 50% effective concentrations as low as 0.53 μM against norovirus.

The compound's role in the development of insecticidal agents represents another significant application in heterocyclic chemistry. Dow AgroSciences has extensively investigated this compound derivatives as key intermediates in the synthesis of 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds feature specifically targeted insecticidal activities coupled with low mammalian toxicity, demonstrating broad spectrum control of both chewing and sap-feeding pests. The triazole insecticides developed from this thiophene derivative have shown particular efficacy against aphids, mites, and whiteflies in both food crop protection and ornamental applications.

Table 1: Physical and Chemical Properties of this compound

The synthetic versatility of this compound is further demonstrated through its conversion to various functional derivatives. The carboxylic acid group can be readily transformed into acid chlorides using thionyl chloride, providing access to 3,4,5-trichlorothiophene-2-carbonyl chloride. This acid chloride derivative serves as a highly reactive acylating agent that can be employed in the synthesis of amides, esters, and other carboxylic acid derivatives with excellent yields. The conversion typically proceeds under mild conditions using thionyl chloride in the presence of catalytic amounts of dimethylformamide and 1,2-dichloroethane as solvent, yielding the corresponding acid chloride in greater than 98% purity.

Table 2: Synthetic Applications and Derivatives of this compound

The electronic properties of this compound make it particularly valuable for studying the effects of halogenation on heterocyclic reactivity. The three chlorine substituents create a highly electron-deficient thiophene ring, which influences both the nucleophilic and electrophilic reactivity of the system. This electron deficiency enhances the electrophilic character of the carboxylic acid carbon, making it more reactive toward nucleophilic attack in coupling reactions. Simultaneously, the halogenated thiophene ring exhibits reduced nucleophilicity compared to unsubstituted thiophenes, which can be advantageous in selective synthetic transformations where competing side reactions need to be minimized.

Properties

IUPAC Name |

3,4,5-trichlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3O2S/c6-1-2(7)4(8)11-3(1)5(9)10/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFYTPFJDMYLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400205 | |

| Record name | 3,4,5-trichlorothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26020-48-4 | |

| Record name | 3,4,5-trichlorothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRICHLORO-2-THIOPHENECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,4,5-Trichlorothiophene-2-carboxylic acid (TCA) is a halogenated thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TCA is characterized by the presence of three chlorine atoms attached to the thiophene ring and a carboxylic acid functional group. Its molecular structure is essential for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research has indicated that TCA exhibits several biological activities, including:

- Antimicrobial Activity : TCA has shown potential in inhibiting the growth of various microbial strains. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that TCA may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Some studies have reported that TCA can induce apoptosis in cancer cells, although the specific pathways involved remain to be fully elucidated.

The biological activities of TCA are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : TCA may inhibit key enzymes involved in metabolic processes, such as those related to amino acid catabolism and inflammatory pathways.

- Modulation of Cell Signaling Pathways : It has been suggested that TCA can influence signaling pathways associated with cell proliferation and survival, particularly through interactions with the mTORC1 pathway.

- Impact on Gut Microbiota : Recent findings indicate that TCA could affect gut microbiota composition, which plays a crucial role in overall health and disease prevention.

Table 1: Summary of Biological Activities of TCA

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces levels of IL-6 and IL-2 | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Anti-inflammatory Effects

A study investigating the effects of TCA on ulcerative colitis (UC) demonstrated significant amelioration of inflammatory symptoms in mouse models. The treatment with TCA resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and IL-2 while increasing anti-inflammatory cytokine IL-10 levels. This suggests that TCA may offer therapeutic benefits for inflammatory bowel diseases by modulating immune responses and gut microbiota composition .

Case Study: Antimicrobial Activity

Another study highlighted the antimicrobial properties of TCA against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. The compound exhibited effective inhibition at low micromolar concentrations .

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 3,4,5-trichlorothiophene-2-carboxylic acid is in the development of herbicides. Research has indicated that derivatives of thiophene-2-carboxylic acid can effectively control undesirable plant growth.

- Mechanism of Action : These compounds act by disrupting the normal growth processes in plants, leading to their eventual death. The specific mode of action can vary based on the chemical structure and substituents present on the thiophene ring .

- Formulations : The herbicidal agents can be formulated as sprayable solutions, powders, or granules. These formulations ensure effective distribution and uptake by target plants .

- Case Studies : A study demonstrated the efficacy of this compound in controlling various weed species such as Amaranthus retroflexus and Chenopodium album. The application rates were optimized for maximum effectiveness without harming non-target species .

Pharmaceutical Applications

In addition to its agricultural uses, this compound shows potential in pharmaceutical applications.

- Antiparasitic Activity : The amides derived from this compound have been reported to exhibit activity against parasites. This suggests a potential role in developing antiparasitic drugs .

- Chemical Intermediates : The compound serves as a precursor for synthesizing other biologically active molecules. Its functional groups allow for further chemical modifications that can lead to new therapeutic agents .

Synthetic Applications

The synthetic versatility of this compound makes it valuable in organic synthesis.

- Catalytic Transformations : It can be used as a starting material for various catalytic transformations. Research has explored its use in reactions such as reductive amination and carbonylation processes .

- Green Chemistry Approaches : Recent studies have focused on environmentally friendly methods for transforming this compound into valuable products. These approaches align with the principles of green chemistry by minimizing waste and using benign solvents .

Data Summary Table

Comparison with Similar Compounds

Key Observations :

- Chlorination Pattern: The number and position of chlorine atoms significantly influence reactivity. The target compound’s three Cl atoms enhance electron-withdrawing effects, making it more reactive in nucleophilic substitutions compared to mono- or di-chlorinated analogs .

- Solubility : The methyl group in 4,5-dichloro-3-methylthiophene-2-carboxylic acid improves lipid solubility, favoring its use in hydrophobic drug formulations .

Pharmacological and Industrial Relevance

- Target Compound : Preferred in high-complexity syntheses due to its trifunctional chlorine substituents, enabling diverse derivatization (e.g., Suzuki couplings, esterifications) .

- 5-Chlorothiophene-2-carboxylic Acid : Dominates in large-scale pharmaceutical production due to lower steric hindrance and cost-effectiveness .

- 4,5-Dichloro-3-methylthiophene-2-carboxylic Acid : Niche applications in agrochemicals, where methyl groups improve bioavailability .

Research Findings and Challenges

- Reactivity: The target compound’s triple chlorination increases electrophilicity but may complicate regioselective modifications. By contrast, mono-chlorinated analogs (e.g., 5-chlorothiophene-2-carboxylic acid) offer simpler functionalization pathways .

- Purity and Stability : Industrial-grade this compound (≥99% purity) is critical for catalytic applications, while lower grades (≥98%) suffice for intermediate synthesis .

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with tetrachlorothiophene or related halogenated thiophene compounds. Tetrachlorothiophene can be prepared from tetrachloroethylene and hydrogen sulfide or from hexachlorobutadiene and sulfur. This compound serves as the halogenated thiophene core for further functionalization.

Preparation via Grignard Metallation and Carbonation

A widely used method involves the formation of the 3,4,5-trichloro-2-thienylmagnesium halide intermediate by activating magnesium metal with 1,2-dibromoethane. This Grignard reagent is then reacted with carbon dioxide (CO₂) to introduce the carboxylic acid group, yielding 3,4,5-trichlorothiophene-2-carboxylic acid in high yield (approximately 87%).

- Activation of magnesium with 1,2-dibromoethane.

- Formation of the Grignard reagent from tetrachlorothiophene.

- Carboxylation by bubbling CO₂ gas through the Grignard solution.

- Acid work-up to isolate the carboxylic acid.

This method is scalable and has been demonstrated on a laboratory multi-kilogram scale.

Preparation via Lithiation and Carbonation

An alternative approach employs lithiation of tetrachlorothiophene using n-butyllithium in methyl tert-butyl ether (MTBE) solvent. The lithio intermediate is then carbonated with CO₂ to form the carboxylic acid. This method is effective and provides a route to the acid precursor for further transformations.

- Treatment of tetrachlorothiophene with n-butyllithium at low temperature.

- Quenching of the lithio intermediate with CO₂.

- Isolation of the this compound.

Conversion to Acid Chloride

The carboxylic acid can be readily converted to the corresponding acid chloride, 3,4,5-trichloro-2-thiophenecarbonyl chloride, by reaction with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) and solvents such as 1,2-dichloroethane. This reaction proceeds under reflux conditions for about 3 hours, yielding the acid chloride in excellent purity (>98%).

| Reagent | Quantity |

|---|---|

| This compound | 20.4 g (0.088 mol) |

| Thionyl chloride (SOCl₂) | 7.3 mL (0.1 mol) |

| N,N-Dimethylformamide (DMF) | 0.2 mL |

| 1,2-Dichloroethane | 80 mL |

- Reflux mixture for 3 hours.

- Cooling and concentration under vacuum.

- High vacuum drying to obtain solid acid chloride (mp 37–41°C).

Vapor Phase Chlorination Route (Alternative)

Another method reported involves vapor phase chlorination of 2-thiophenecarbonitrile with chlorine gas at 500°C for a short residence time (~6 seconds). This produces 3,4,5-trichloro-2-thiophenenitrile in 69% yield, which can be further converted to the carboxylic acid derivative. This method is suitable for multi-kilogram scale synthesis and offers a direct halogenation approach.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| Grignard Metallation + CO₂ | Tetrachlorothiophene | Mg, 1,2-dibromoethane, CO₂ | ~87 | Multi-kilogram | High yield, well-established |

| Lithiation + CO₂ | Tetrachlorothiophene | n-Butyllithium, MTBE, CO₂ | Not specified | Laboratory scale | Alternative to Grignard method |

| Acid Chloride Formation | This compound | SOCl₂, DMF, 1,2-dichloroethane, reflux 3 h | >98 | Laboratory scale | Converts acid to acid chloride |

| Vapor Phase Chlorination | 2-Thiophenecarbonitrile | Cl₂ gas, 500°C, 6 sec residence time | 69 | Multi-kilogram | Direct halogenation, nitrile intermediate |

Research Findings and Industrial Relevance

- The Grignard and lithiation methods provide versatile and efficient routes to the acid, enabling further functionalization for insecticide synthesis (e.g., 1,2,4-triazole derivatives).

- The acid chloride intermediate is crucial for subsequent coupling reactions.

- The vapor phase chlorination method demonstrates industrial scalability and efficiency for halogenated thiophene nitriles, which can be converted downstream to the acid.

- The use of activators like 1,2-dibromoethane significantly improves Grignard reagent formation and yield.

- These methods have been validated on laboratory and multi-kilogram scales, indicating their robustness for potential commercial production.

Q & A

Q. What are the recommended synthetic routes for preparing 3,4,5-trichlorothiophene-2-carboxylic acid?

The synthesis typically involves chlorination of thiophene-2-carboxylic acid derivatives. For example, dichloro analogs (e.g., 3,4-dichlorothiophene-2-carboxylic acid) are synthesized via electrophilic substitution using chlorinating agents like SOCl₂ or Cl₂ under controlled conditions . Catalytic methods, such as palladium-mediated coupling for introducing aryl groups, may also be adapted for regioselective chlorination . Purification often employs recrystallization from ethanol or DCM to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine positions on the thiophene ring) and assess purity. For example, deshielded carbonyl signals (~165-170 ppm in ¹³C NMR) indicate carboxylic acid functionality .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₅HCl₃O₂S has a theoretical MW of 227.39 g/mol).

- Melting point analysis : Consistency with literature values (e.g., 130–132°C for structurally similar 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid ).

Q. What solvents are compatible with this compound for experimental use?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in ethanol or water. For biological assays, stock solutions are prepared in DMSO and diluted in aqueous buffers (<1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can conflicting NMR data arising from solvent effects or impurities be resolved?

- Solvent selection : Use deuterated DMSO or CDCl₃ to minimize signal splitting. For example, CDCl₃ resolves aromatic proton signals more clearly for chlorothiophenes .

- Purification : Re-crystallize or use column chromatography (silica gel, ethyl acetate/hexane eluent) to remove impurities like unreacted starting materials .

- 2D NMR techniques : HSQC or HMBC correlations confirm connectivity between chlorine substituents and the thiophene ring .

Q. What strategies optimize the regioselectivity of chlorination in thiophene-2-carboxylic acid derivatives?

- Directed ortho-chlorination : Use Lewis acids (e.g., FeCl₃) to direct chlorination to specific positions. For 3,4,5-trichloro derivatives, sequential chlorination under varying temperatures (0°C to 60°C) enhances control .

- Protecting groups : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) to prevent undesired side reactions during chlorination .

Q. How does the substitution pattern (Cl positions) influence the compound’s bioactivity in drug discovery?

- Structure-activity relationship (SAR) studies : Compare analogs like 5-chlorothiophene-2-carboxylic acid (antimicrobial activity ) and diarylthiophene derivatives (anti-tubercular properties ).

- Docking simulations : Model interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to identify critical chlorine interactions .

- In vitro assays : Test cytotoxicity and potency in cell lines (e.g., HepG2 for liver toxicity) to prioritize lead compounds .

Q. What are the stability considerations for long-term storage of this compound?

- Storage conditions : Store at RT in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis.

- Degradation analysis : Monitor via periodic HPLC to detect breakdown products (e.g., decarboxylation or dechlorination) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Cross-validate methods : Compare data with structurally similar compounds (e.g., 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, mp 130–132°C vs. 3,4-dichlorothiophene-2-carboxylic acid, mp ~RT stable ).

- Replicate synthesis : Ensure consistent reaction conditions (e.g., stoichiometry, temperature) to confirm reproducibility .

Q. What analytical techniques confirm the absence of toxic byproducts in synthesized batches?

- LC-MS/MS : Detect trace impurities (e.g., polychlorinated thiophenes) with limits of detection (LOD) < 0.1%.

- Elemental analysis : Verify C/H/Cl/S ratios within ±0.3% of theoretical values .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.